An In-depth Technical Guide to 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide: Core Properties and Scientific Insights
An In-depth Technical Guide to 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide (CAS Number: 14432-11-2). While specific experimental data for this particular derivative is limited, this document synthesizes available information and provides expert insights based on the well-established chemistry of the imidazo[4,5-b]pyridine scaffold. This guide will cover the core chemical and physical properties, plausible synthetic routes, expected reactivity, and the significant biological potential of this class of compounds, making it a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system, a bioisostere of purine, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The introduction of a nitro group and an N-oxide functionality, as seen in 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide, is expected to significantly modulate the electronic properties and biological activity of the parent molecule. The N-oxide can enhance solubility and act as a prodrug, while the nitro group is a key pharmacophore in many bioactive molecules.
Core Physicochemical Properties
Detailed experimental data for 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide is not extensively reported in the literature, likely due to its primary role as a synthetic intermediate. However, based on supplier information and the known properties of related compounds, we can summarize its core attributes.
| Property | Value/Information | Source |
| CAS Number | 14432-11-2 | [5] |
| Molecular Formula | C₆H₄N₄O₃ | [5] |
| Molecular Weight | 180.12 g/mol | [5] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to have some solubility in polar organic solvents. | Inferred |
| Stability | Incompatible with strong oxidizing agents, strong acids, and bases. | [5] |
Note: The toxicological properties of this compound have not been fully investigated, and it should be handled with appropriate laboratory safety precautions.[5]
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
A potential synthetic route could start from 2-chloro-3-nitropyridine. This starting material can undergo nucleophilic aromatic substitution with an amine, followed by reduction of the nitro group to an amine, and subsequent cyclization with an appropriate reagent to form the imidazole ring. The N-oxide can be introduced by oxidation of the pyridine nitrogen at an appropriate stage, often using an oxidizing agent like hydrogen peroxide in acetic acid.
The following diagram illustrates a generalized, plausible synthetic workflow:
Caption: Plausible synthetic workflow for 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide.
Chemical Reactivity
The reactivity of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide is governed by the interplay of its functional groups: the imidazo[4,5-b]pyridine core, the electron-withdrawing nitro group, and the N-oxide.
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Reactivity of the N-oxide: The N-oxide group can be deoxygenated. More importantly, it activates the pyridine ring for certain transformations. A documented reaction for this specific compound is its conversion to 5,7-dichloroimidazo[4,5-b]pyridine upon treatment with phosphoryl chloride (POCl₃) in DMF.[6] This demonstrates the utility of the N-oxide as a leaving group in nucleophilic substitution reactions.
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Reduction of the Nitro Group: The 7-nitro group is susceptible to reduction to an amino group using standard reducing agents such as sodium dithionite (Na₂S₂O₄), catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/AcOH). This transformation is a common strategy to introduce a versatile amino functionality for further derivatization.
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N-Alkylation: The imidazole moiety of the imidazo[4,5-b]pyridine scaffold can undergo N-alkylation, although the regioselectivity can be influenced by the reaction conditions and the electronic nature of the substituents.[2]
The following diagram illustrates the key reactive sites and potential transformations:
Caption: Key reactivity pathways of the target compound.
Potential Biological and Pharmacological Significance
While there is no specific biological data available for 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide, the extensive research on the imidazo[4,5-b]pyridine scaffold allows for informed predictions of its potential therapeutic applications.
Anticancer Potential
Numerous derivatives of imidazo[4,5-b]pyridine have demonstrated potent anticancer activity.[3] This is often attributed to their ability to inhibit various kinases that are crucial for cancer cell proliferation and survival. The structural similarity to purines allows these compounds to act as ATP-competitive inhibitors in the kinase domain. The introduction of a nitro group can further enhance these properties.
Antimicrobial Activity
The imidazo[4,5-b]pyridine core is also found in compounds with significant antibacterial and antifungal properties.[2][3] These compounds can act by inhibiting essential microbial enzymes. The nitro group is a well-known feature in several antimicrobial drugs, and its presence in this scaffold suggests a high potential for antimicrobial activity.
Other Potential Applications
Derivatives of imidazo[4,5-b]pyridine have also been explored as:
Future Directions and Conclusion
3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide is a functionally rich heterocyclic compound that holds considerable promise as a versatile intermediate for the synthesis of novel bioactive molecules. While specific experimental data on this compound is sparse, its structural features, combined with the well-documented pharmacological importance of the imidazo[4,5-b]pyridine scaffold, make it a molecule of significant interest for further investigation.
Future research should focus on:
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The development and optimization of a reliable synthetic protocol.
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A thorough characterization of its physicochemical and spectroscopic properties.
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Synthesis of a library of derivatives to explore structure-activity relationships (SAR).
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Screening for biological activity in relevant assays, particularly in the areas of oncology and infectious diseases.
This technical guide provides a foundational understanding of 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide, offering a springboard for researchers to unlock the full potential of this intriguing molecule.
References
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Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
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El-Sayed, N. N. E., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
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Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5033. [Link]
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Szymańska, E., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5795. [Link]
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